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molecular formula C11H11ClO2 B8416341 3-Chloro-1-(2,3-dihydrobenzofuran-5-yl)-acetone

3-Chloro-1-(2,3-dihydrobenzofuran-5-yl)-acetone

Cat. No. B8416341
M. Wt: 210.65 g/mol
InChI Key: CHQCMYTWSRGIHQ-UHFFFAOYSA-N
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Patent
US08962621B2

Procedure details

To the solution of 2,3-dihydrobenzofuran (0.05 mol) dissolved in dichloromethane (30 mL), AlCl3 (0.10 mol) is added batch by batch and 3-chloropropionyl chloride (0.055 mol) is added dropwise, while the internal temperature is maintained below 5° C. Following procedures described in General Method One-Method A, 3-chloro-1-(2,3-dihydrobenzofuran-5-yl)-acetone is obtained as a white solid (8.4 g). The yield is 80.2%. MS(m/z): 211.0 [M+1]+.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.055 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.[Al+3].[Cl-].[Cl-].[Cl-].ClC[CH2:16][C:17](Cl)=[O:18].Cl[CH2:21][Cl:22]>>[Cl:22][CH2:21][C:17](=[O:18])[CH2:16][C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH2:2][CH2:3][C:4]=2[CH:9]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0.055 mol
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise, while the internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 5° C

Outcomes

Product
Name
Type
product
Smiles
ClCC(CC=1C=CC2=C(CCO2)C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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